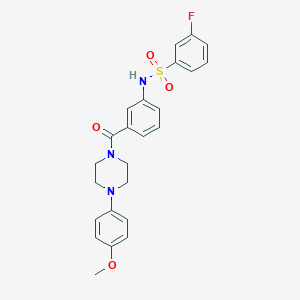

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide” is a compound that has been evaluated for binding and function at dopamine D3 receptors (D3R) and dopamine D2 receptors (D2R) . It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of such compounds involves several steps. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Further, compounds lacking the carbonyl group in the amide linker were synthesized, and while these amine-linked analogues bound with similar affinities to the amides at D2R, this modification dramatically reduced binding affinities at D3R .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups contributing to its activity. The compound contains a 4-phenylpiperazine moiety, a carboxamide linker, and a 3-fluoro-4-methoxyphenyl group .

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound, due to its unique molecular structure, shows significant potential in the field of drug discovery. It belongs to the class of piperazines, which are known for their versatility in medicinal chemistry . Researchers can leverage its structure to design and synthesize new pharmaceuticals, particularly exploring its efficacy as a scaffold for developing receptor-specific drugs.

Antimalarial Activity

Analogs of this compound have been studied for their antimalarial properties. The structural features of the compound allow for modifications that can enhance its activity against malaria-causing parasites. This is crucial for creating new treatments, especially in the face of growing drug resistance .

Antimicrobial Studies

In microbiological research, this compound has been used in various concentrations to study its inhibitory effects on bacterial growth. Such studies are fundamental in identifying new antimicrobial agents and understanding the mechanism of action at a molecular level .

Chemical Engineering

In chemical engineering, the compound’s properties can be analyzed for the development of novel chemical processes. Its stability and reactivity under different conditions make it a candidate for process optimization studies, which are essential for scaling up chemical production.

Biochemical Research

Biochemists utilize this compound to investigate cellular processes. It can be used to study enzyme inhibition, receptor-ligand interactions, and other cellular pathways. Understanding these interactions is key to developing targeted therapies for various diseases .

Materials Science

The compound’s structural characteristics may be explored in materials science for the development of new materials with specific properties. Its molecular framework could contribute to the design of novel polymers or coatings with potential industrial applications.

Wirkmechanismus

Target of Action

It is classified as a piperazine derivative , a class of compounds known for their diverse biological activities.

Mode of Action

The compound’s unique molecular structure, which includes a piperazine moiety, suggests that it may interact with its targets in a manner similar to other piperazine derivatives .

Zukünftige Richtungen

The study of this compound supports a pivotal role for the D3R E2 loop and the carbonyl group in the 4-phenylpiperazine class of compounds and further reveals a point of separation between structure-activity relationships at D3R and D2R . This could guide future research and development of D3R-selective compounds as potential medications .

Eigenschaften

IUPAC Name |

3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O4S/c1-32-22-10-8-21(9-11-22)27-12-14-28(15-13-27)24(29)18-4-2-6-20(16-18)26-33(30,31)23-7-3-5-19(25)17-23/h2-11,16-17,26H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYGNUFYJVOXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328501 |

Source

|

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-fluoro-N-(3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzenesulfonamide | |

CAS RN |

690643-51-7 |

Source

|

| Record name | 3-fluoro-N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492836.png)

![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)

![N-(4-ethoxyphenyl)-4-[(3-fluorophenyl)sulfonylamino]benzamide](/img/structure/B492845.png)

![N-(4-bromo-2-fluorophenyl)-4-[(3-chlorophenyl)sulfonylamino]benzamide](/img/structure/B492847.png)

![N-(2-methoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B492852.png)

![1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492854.png)

![N-(3-isopropoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492855.png)

![N-ethyl-1-methyl-N-(3-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492856.png)

![N-(2,6-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492857.png)

![N-ethyl-1,9-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B492858.png)